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Compound of Interest

Compound Name:
(2R,3S)-N-Cbz-6-oxo-2,3-

diphenylmorpholine

Cat. No.: B107831 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data

interpretation involved in the structural elucidation of N-Cbz (benzyloxycarbonyl) protected

morpholines. This class of compounds is of significant interest in medicinal chemistry and drug

development due to the prevalence of the morpholine scaffold in bioactive molecules. The Cbz

group is a common amine-protecting group, and a thorough understanding of the structural

characteristics of these intermediates is crucial for synthetic success and the rational design of

new chemical entities.

This guide will cover the primary analytical techniques used for structural determination:

Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray

Crystallography. Detailed experimental protocols and tabulated spectral data are provided to

serve as a practical reference for researchers in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the routine structural analysis of N-Cbz-

protected morpholines in solution. Both ¹H and ¹³C NMR provide detailed information about the

molecular framework, substitution patterns, and conformational dynamics.

¹H NMR Spectroscopy
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The ¹H NMR spectrum of an N-Cbz-protected morpholine is characterized by distinct signals for

the morpholine ring protons and the benzyloxycarbonyl group. The morpholine ring typically

adopts a chair conformation, leading to chemically non-equivalent axial and equatorial protons.

However, due to rapid ring inversion at room temperature, the signals for the axial and

equatorial protons on the same carbon often appear as broadened singlets or simple

multiplets.

The protons on the carbons adjacent to the oxygen atom (C2 and C6) are deshielded and

resonate at a lower field compared to the protons on the carbons adjacent to the nitrogen atom

(C3 and C5).[1] The electron-withdrawing nature of the Cbz group further deshields the protons

on C3 and C5.[1]

Table 1: Typical ¹H NMR Chemical Shifts for N-Cbz-Morpholine

Proton
Typical Chemical Shift (δ,

ppm)
Multiplicity

Morpholine H-2, H-6 3.60 - 3.80 t

Morpholine H-3, H-5 3.40 - 3.60 t

Benzylic CH₂ 5.10 - 5.20 s

Aromatic CH 7.25 - 7.40 m

Note: Data is based on typical values for N-acylmorpholines and may vary depending on the

solvent and specific substitution.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information on the carbon skeleton. Due to

the symmetry of the morpholine ring, typically only two signals are observed for the ring

carbons in the parent morpholine. In N-Cbz-protected morpholine, these signals are well-

resolved, along with the carbons of the benzyloxycarbonyl group.

Table 2: Typical ¹³C NMR Chemical Shifts for N-Cbz-Morpholine
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Carbon Typical Chemical Shift (δ, ppm)

Morpholine C-2, C-6 66.0 - 67.0

Morpholine C-3, C-5 43.0 - 45.0

Benzylic CH₂ 67.0 - 68.0

Aromatic C (ipso) 136.0 - 137.0

Aromatic C (ortho, meta, para) 127.0 - 129.0

Carbonyl C=O 155.0 - 156.0

Note: Data is based on typical values for N-acylmorpholines and may vary depending on the

solvent and specific substitution.

Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and elemental

composition of N-Cbz-protected morpholines. Electron Ionization (EI) is a common method that

also provides valuable structural information through the analysis of fragmentation patterns.

The molecular ion peak (M⁺) for N-Cbz-morpholine (C₁₂H₁₅NO₃) is expected at m/z = 221. The

fragmentation is typically initiated by cleavage of the bonds adjacent to the heteroatoms (N and

O) and the carbonyl group.

Predicted Fragmentation Pattern:

The fragmentation of N-Cbz-morpholine is expected to proceed through several key pathways:

Loss of the benzyl group: Cleavage of the benzylic C-O bond can lead to the formation of a

stable benzyl cation (C₇H₇⁺) at m/z = 91 (tropylium ion), a common and often abundant peak

for benzyl-containing compounds.

Decarboxylation: Loss of carbon dioxide (CO₂) from the molecular ion can occur.

Ring fragmentation: The morpholine ring can undergo cleavage, typically involving the loss of

ethylene oxide or related fragments. Alpha-cleavage adjacent to the nitrogen atom is a
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common fragmentation pathway for amines.[2]

Formation of acylium ion: Cleavage of the N-C(O) bond can result in the formation of a

morpholine radical and a benzyloxycarbonyl cation, or cleavage of the O-CH₂ bond can lead

to a morpholinoyl cation.

Table 3: Predicted Key Mass Fragments for N-Cbz-Morpholine

m/z Proposed Fragment Notes

221 [C₁₂H₁₅NO₃]⁺ Molecular Ion (M⁺)

177 [M - CO₂]⁺ Loss of carbon dioxide

130 [M - C₇H₇]⁺ Loss of benzyl radical

91 [C₇H₇]⁺ Tropylium ion

86 [C₄H₈NO]⁺ Morpholinoyl cation

57 [C₃H₅O]⁺ or [C₄H₉]⁺
Fragments from morpholine

ring cleavage

X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the

precise three-dimensional arrangement of atoms in the solid state, including bond lengths,

bond angles, and conformational details. For N-Cbz-protected morpholines, this technique can

unequivocally confirm the connectivity and stereochemistry.

A key feature to be determined by X-ray crystallography is the conformation of the morpholine

ring, which is typically a chair conformation. The orientation of the N-Cbz substituent (axial vs.

equatorial) can also be determined.

While a crystal structure for N-Cbz-morpholine itself is not readily available in public databases,

the crystallographic analysis of related morpholine derivatives, such as 4-benzyl-4-

pentylmorpholin-4-ium chloride, provides insight into the experimental methodology and the

type of structural information that can be obtained.[3]
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Experimental Protocols
Synthesis of N-Cbz-Morpholine
This protocol is adapted from a general procedure for the N-Cbz protection of amines.[4]

Materials:

Morpholine

Benzyl chloroformate (Cbz-Cl)

Sodium bicarbonate (NaHCO₃)

Tetrahydrofuran (THF)

Water (H₂O)

Ethyl acetate (EtOAc)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a solution of morpholine (1.0 eq) in a 2:1 mixture of THF and water, add sodium

bicarbonate (2.0 eq).

Cool the mixture to 0 °C in an ice bath.

Slowly add benzyl chloroformate (1.5 eq) dropwise to the stirred solution.

Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the

progress by thin-layer chromatography (TLC).

Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate

(3x).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter the drying agent and concentrate the solvent in vacuo.

Purify the crude product by flash column chromatography on silica gel using an appropriate

eluent system (e.g., a gradient of ethyl acetate in hexanes).

NMR Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of the purified N-Cbz-morpholine in approximately 0.6 mL of a deuterated

solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Data Acquisition:

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

For ¹H NMR, standard parameters include a sufficient number of scans to obtain a good

signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled experiment (e.g., using a DEPT pulse sequence) is

typically performed.

Mass Spectrometry (Electron Ionization)
Sample Introduction:

The purified sample can be introduced into the mass spectrometer via a direct insertion

probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

Data Acquisition:

Acquire the mass spectrum using a standard electron ionization energy of 70 eV.

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z

40-300).
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X-ray Crystallography
This protocol is a general guideline based on the analysis of a morpholine derivative.[3]

Crystallization:

Grow single crystals of the N-Cbz-protected morpholine suitable for X-ray diffraction. This is

often achieved by slow evaporation of a solution of the compound in an appropriate solvent

or solvent mixture (e.g., acetone, ethanol, or ethyl acetate/hexanes).

Data Collection:

Mount a suitable single crystal on a goniometer head.

Collect diffraction data at a controlled temperature (e.g., 100 K or 293 K) using a

diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

Structure Solution and Refinement:

Process the collected diffraction data (integration, scaling, and absorption correction).

Solve the crystal structure using direct methods or Patterson methods.

Refine the structural model against the experimental data using full-matrix least-squares

methods.

Locate and refine the positions of all non-hydrogen atoms anisotropically.

Place hydrogen atoms in calculated positions and refine them using a riding model.
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Caption: Experimental workflow for the synthesis and structural elucidation of N-Cbz-protected

morpholines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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